molecular formula C21H23N3O4 B11378690 4-(propan-2-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-(propan-2-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11378690
M. Wt: 381.4 g/mol
InChI Key: BABLXAFBVWGHDI-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with propan-2-yloxy and propoxyphenyl groups, as well as an oxadiazole ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe oxadiazole ring is then formed via cyclization reactions under specific conditions, often involving the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and benzamide core play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(propan-2-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its combination of the benzamide core, oxadiazole ring, and propan-2-yloxy and propoxyphenyl groups.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-propan-2-yloxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O4/c1-4-13-26-17-9-5-15(6-10-17)19-20(24-28-23-19)22-21(25)16-7-11-18(12-8-16)27-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24,25)

InChI Key

BABLXAFBVWGHDI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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